N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide
Description
N-(2-Methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide is a diamide derivative of ethanedioic acid (oxalic acid), featuring two distinct substituents:
- N-(2-Methoxyethyl): A methoxy-terminated ethyl chain (CH₂CH₂OCH₃), contributing polar ether functionality.
- N'-[3-(Propan-2-yloxy)propyl]: A propyl chain with an isopropoxy group (CH₂CH₂CH₂-O-CH(CH₃)₂), introducing hydrophobicity and steric bulk.
The molecular formula is C₁₁H₂₂N₂O₄, with a molecular weight of 246.3 g/mol.
Properties
IUPAC Name |
N'-(2-methoxyethyl)-N-(3-propan-2-yloxypropyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-9(2)17-7-4-5-12-10(14)11(15)13-6-8-16-3/h9H,4-8H2,1-3H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMVXCDIGVTKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide typically involves the reaction of ethanediamide with 2-methoxyethyl and 3-(propan-2-yloxy)propyl groups. The reaction conditions may include:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters would be essential.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-methoxyethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide could have several applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for therapeutic properties or as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide exerts its effects would involve interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key features of the target compound with analogous ethanediamide derivatives:
Key Observations:
- Molecular Weight & Polarity: The target compound has a lower molecular weight (246.3 g/mol) compared to morpholinyl (305.37 g/mol) and dimethylamino-hydroxyphenyl derivatives (279.34 g/mol), favoring better solubility in polar solvents .
- Substituent Effects : The methoxy and isopropoxy groups balance polarity and hydrophobicity, whereas aromatic (e.g., hydroxyphenyl) or heterocyclic (e.g., morpholinyl) substituents enhance π-π stacking or hydrogen bonding .
Biological Activity
N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide, with the CAS number 346445-83-8, is a synthetic organic compound characterized by its dual amide functional groups and ether linkages. This compound shows potential biological activity that may be leveraged in pharmaceuticals and other applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Amide Groups : Contributing to its reactivity and interaction with biological targets.
- Ether Linkages : Enhancing solubility and potentially influencing pharmacokinetics.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit various pharmacological properties. The biological activity can be categorized into several key areas:
1. Enzyme Interaction
The compound may interact with specific enzymes, either inhibiting or activating their activity. For instance, studies suggest that similar amides can modulate enzyme functions involved in metabolic pathways.
2. Receptor Binding
This compound might bind to cellular receptors, influencing signaling pathways. This could lead to effects such as altered cellular responses or modulation of physiological processes.
3. Antimicrobial Activity
Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Specific Pathways : By targeting key enzymes or receptors.
- Modulation of Cellular Signaling : Affecting pathways related to inflammation or cell growth.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(2-Methoxyethyl)-N-propylamine | Amine group; simple structure | Used as a solvent and reagent |
| Metoprolol | Propanolamine structure; beta-blocker | Specific cardiovascular applications |
| N-[3-Fluoro-4-({6-(methyloxy)-7-[3-(morpholin-4-ylpropyl)oxy]quinolin} | Complex quinoline derivative | Anticancer properties |
The dual functionality of this compound distinguishes it from other compounds, suggesting broader applications in medicinal chemistry.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of similar compounds found that those with ether linkages exhibited enhanced activity against Gram-positive bacteria.
- Enzyme Inhibition : Research demonstrated that derivatives of ethanediamide can inhibit specific enzymes involved in cancer metabolism, suggesting potential therapeutic applications for this compound.
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds indicate favorable absorption and distribution characteristics, which may apply to this compound as well.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
